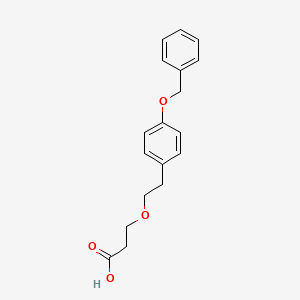

3-(4-(Benzyloxy)phenethoxy)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H20O4 |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

3-[2-(4-phenylmethoxyphenyl)ethoxy]propanoic acid |

InChI |

InChI=1S/C18H20O4/c19-18(20)11-13-21-12-10-15-6-8-17(9-7-15)22-14-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,19,20) |

InChI Key |

NDZCVWXWEDGUIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCOCCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Chemical Transformations for 3 4 Benzyloxy Phenethoxy Propanoic Acid

Precursor Synthesis and Functional Group Introduction

The assembly of the core structure of 3-(4-(Benzyloxy)phenethoxy)propanoic acid relies on the sequential and controlled introduction of its constituent parts. This begins with the protection of a phenolic hydroxyl group, followed by the construction of the ether linkage and finally the installation of the carboxylic acid moiety.

Benzylation of Phenolic Substrates in the Phenethoxy Moiety

The initial step in many synthetic routes towards the target compound is the protection of a phenolic hydroxyl group to prevent unwanted side reactions in subsequent steps. Benzylation is a common and robust method for protecting phenols. The synthesis typically starts with a precursor containing a p-hydroxyphenethyl alcohol moiety, such as Tyrosol (4-hydroxyphenethyl alcohol). nih.gov

The most prevalent method for this transformation is the Williamson ether synthesis. In this reaction, the phenolic hydroxyl group is first deprotonated by a suitable base to form a more nucleophilic phenoxide. This is followed by the addition of a benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride, which undergoes a nucleophilic substitution reaction (SN2) to form the benzyl ether.

Key Reaction Steps:

Deprotonation: The phenolic precursor is treated with a base like sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the C-O ether bond.

This method is highly efficient for protecting the phenolic group on precursors like 4-hydroxyphenethyl alcohol, leading to the formation of 2-(4-(benzyloxy)phenyl)ethan-1-ol.

| Starting Material | Reagents | Base | Solvent | Product |

| 4-Hydroxyphenethyl alcohol | Benzyl bromide | K2CO3 | DMF | 2-(4-(Benzyloxy)phenyl)ethan-1-ol |

| 4-Hydroxyphenethyl alcohol | Benzyl chloride | NaH | Acetonitrile | 2-(4-(Benzyloxy)phenyl)ethan-1-ol |

Construction of the Phenethoxy Linker

Route A: Starting from a Protected Phenol: This route begins with 4-(benzyloxy)phenol. The phenoxy group is already established and protected. The ethyl portion is then introduced via Williamson ether synthesis, reacting the deprotonated 4-(benzyloxy)phenol with a two-carbon electrophile containing a leaving group and a protected alcohol, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide. This is followed by deprotection and further steps.

Route B: Starting from a Phenethyl Alcohol: A more direct approach starts with 4-hydroxyphenethyl alcohol, which already contains the complete phenethyl backbone. nih.gov As described in section 2.1.1, the phenolic hydroxyl is first benzylated to yield 2-(4-(benzyloxy)phenyl)ethan-1-ol. This intermediate alcohol is then used to build the propanoic acid chain.

The choice of route depends on the availability of starting materials and the desire to avoid or introduce specific functional groups at various stages. Route B is often more straightforward for this specific target molecule.

Formation of the Propanoic Acid Backbone

With the benzylated phenethoxy alcohol precursor, 2-(4-(benzyloxy)phenyl)ethan-1-ol, in hand, the next critical step is the formation of the three-carbon propanoic acid backbone. A highly effective and widely used method for this transformation is the Michael addition reaction. mdpi.comnih.gov

In this procedure, the alcohol is reacted with an α,β-unsaturated carbonyl compound, typically an acrylate (B77674) ester like methyl acrylate or ethyl acrylate. The reaction is catalyzed by a base, which deprotonates the alcohol to form an alkoxide. This nucleophilic alkoxide then attacks the β-carbon of the acrylate ester in a conjugate addition, forming a new carbon-oxygen bond and generating an enolate intermediate, which is subsequently protonated.

Key Reaction Steps:

Alkoxide Formation: The precursor alcohol, 2-(4-(benzyloxy)phenyl)ethan-1-ol, is treated with a catalytic amount of a strong base (e.g., sodium hydride) to form the corresponding alkoxide.

Michael Addition: The alkoxide is added to a solution of an acrylate ester (e.g., methyl acrylate). The reaction mixture is typically stirred at room temperature until completion.

Product Isolation: The reaction yields the ester form of the final product, for instance, methyl 3-(4-(benzyloxy)phenethoxy)propanoate.

This approach efficiently extends the carbon chain and introduces the necessary functional group for the final conversion to a carboxylic acid. humanjournals.comorientjchem.org

Coupling Reactions and Esterification/Hydrolysis for Terminal Carboxylic Acid Functionality

The synthetic strategy outlined in section 2.1.3 results in an ester, such as methyl 3-(4-(benzyloxy)phenethoxy)propanoate. The final step to obtain the target carboxylic acid is the hydrolysis of this ester. While acid-catalyzed hydrolysis (the reverse of Fischer esterification) can be used, it is an equilibrium-driven process. masterorganicchemistry.comyoutube.com Base-catalyzed hydrolysis, also known as saponification, is generally preferred because it is effectively irreversible. britannica.commasterorganicchemistry.com

Saponification involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) to ensure solubility. masterorganicchemistry.com

Mechanism of Saponification:

Nucleophilic Addition: The hydroxide ion (OH⁻) from the base attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, expelling the alkoxide (RO⁻) as a leaving group and forming the carboxylic acid.

Deprotonation: In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the alkoxide or another hydroxide ion to form a carboxylate salt. This acid-base reaction is highly favorable and drives the reaction to completion. masterorganicchemistry.com

Acidification: A final workup step with a strong acid, such as hydrochloric acid (HCl), is required to protonate the carboxylate salt and yield the neutral carboxylic acid, this compound. britannica.commnstate.edu

| Intermediate | Reagents | Solvent | Final Step | Product |

| Methyl 3-(4-(benzyloxy)phenethoxy)propanoate | NaOH (aq) | Methanol/THF | Acidification (HCl) | This compound |

| Ethyl 3-(4-(benzyloxy)phenethoxy)propanoate | LiOH (aq) | THF/Water | Acidification (HCl) | This compound |

Chemo- and Regioselective Modifications for Analog Generation

The structure of this compound offers several sites for chemo- and regioselective modifications to generate a library of analogs for structure-activity relationship (SAR) studies. nih.govnih.govresearchgate.net Such modifications can selectively target different parts of the molecule.

Key Modification Sites:

Aromatic Rings: Both the phenyl and benzyl rings are susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The regioselectivity of these reactions will be directed by the existing substituents (alkoxy groups are ortho-, para-directing).

Benzylic Position: The methylene (B1212753) bridge of the benzyl group is activated for radical halogenation or oxidation.

Benzyl Protecting Group: A crucial and highly useful modification is the removal of the benzyl ether protecting group. This is typically achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C). This chemoselective reaction cleaves the benzyl C-O bond without affecting other parts of the molecule, yielding the corresponding phenol, 3-(4-hydroxyphenethoxy)propanoic acid. This exposes a phenolic hydroxyl group for further functionalization.

Carboxylic Acid: The terminal carboxyl group can be converted into a variety of other functional groups. For example, it can be reduced to a primary alcohol, or converted to amides, esters, or acid chlorides. mnstate.edu

These selective transformations allow for the systematic exploration of how different functional groups at various positions on the molecular scaffold affect its properties. mdpi.comuni-muenchen.de

Innovative Synthetic Methodologies

While the classical solution-phase synthesis described above is robust, modern methodologies offer avenues for increased efficiency, automation, and diversification.

Solid-Phase Synthesis: A solid-phase approach can be envisioned for the high-throughput synthesis of a library of analogs. nih.gov A precursor, such as 4-hydroxyphenethyl alcohol, could be anchored to a solid support (resin). The subsequent reaction steps, including benzylation (or introduction of other substituted benzyl groups), Michael addition with various acrylates, and final cleavage from the resin, could be performed in a streamlined, parallel fashion. This methodology is particularly powerful for generating diverse libraries for screening purposes. nih.gov

Biocatalysis: The use of enzymes or whole-cell microorganisms offers a green and highly selective alternative for certain transformations. googleapis.com For instance, specific hydrolases could be employed for the ester hydrolysis step under mild conditions. Oxidoreductases could potentially be used for selective hydroxylations on the aromatic rings if desired, offering a level of regioselectivity that can be difficult to achieve with traditional chemical methods.

Flow Chemistry: Converting the synthetic steps to a continuous flow process could offer advantages in terms of safety, scalability, and reaction control. The precise control over temperature, pressure, and reaction time in a flow reactor can lead to higher yields, reduced side products, and faster optimization of reaction conditions compared to batch processing.

These innovative strategies represent the future of synthesizing not only this compound but also its diverse derivatives for various research applications.

Comprehensive Spectroscopic and Chromatographic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy identifies the different types of hydrogen atoms (protons) in a molecule. For 3-(4-(Benzyloxy)phenethoxy)propanoic acid, one would expect to observe distinct signals corresponding to the protons on the aromatic rings, the benzylic methylene (B1212753) bridge, the phenethoxy ethyl chain, and the propanoic acid moiety. The chemical shift (δ, in ppm), the splitting pattern (multiplicity), and the integration (relative number of protons) of each signal would provide a complete picture of the proton environment. For a related compound, 3-(3-(benzyloxy)phenyl)propanoic acid, characteristic proton signals appear around δ 7.3–7.5 ppm for the aromatic protons, δ 5.1 ppm for the benzyloxy –OCH₂– group, and δ 2.8–3.2 ppm for the propanoic acid backbone. Similar ranges would be anticipated for the target compound, with specific shifts and coupling constants defining its unique structure.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and an understanding of the carbon skeleton. For this compound, signals would be expected for the carboxylic acid carbon (typically δ 170-185 ppm), the various aromatic carbons (δ 110-160 ppm), the carbons of the ether linkages, and the aliphatic carbons of the ethyl and propyl chains.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the molecular formula can be definitively established, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific chemical bonds. For this compound, key expected absorption bands would include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹), C-O stretching vibrations from the ether linkages, and C-H stretching and bending vibrations from the aromatic and aliphatic portions of the molecule. For instance, a strong absorption at ~1700 cm⁻¹ is a key indicator for the carboxylic acid C=O stretch in similar structures.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts of a chemical reaction, as well as for assessing its purity.

HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For a compound like this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile, sometimes with an acid modifier like trifluoroacetic acid). The retention time of the compound under specific conditions (flow rate, mobile phase composition, column temperature) is a characteristic property that helps in its identification and purity assessment. A single, sharp peak would be indicative of a pure compound.

Structure Activity Relationship Sar Investigations of 3 4 Benzyloxy Phenethoxy Propanoic Acid and Its Analogs

Elucidation of the Benzyloxy Group's Contribution to Biological Activity

The benzyloxy group serves as a large, lipophilic moiety that plays a critical role in the interaction of these analogs with their biological targets. In a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives developed as G protein-coupled receptor 34 (GPR34) antagonists, the presence of the benzyloxyphenyl group is a foundational element for activity. nih.govresearchgate.net SAR studies in this series indicate that this part of the molecule likely occupies a significant hydrophobic pocket within the receptor.

Analysis of the Phenethoxy Linker's Influence on Ligand-Receptor Interactions

The linker connecting the bulky (benzyloxy)phenyl group to the propanoic acid moiety is critical for establishing the correct spatial orientation of these two key pharmacophoric elements. In the case of 3-arylpropionic acids, this linker is typically an ethyl backbone. The length, rigidity, and composition of this linker dictate the distance and angle between the hydrophobic tail and the acidic headgroup, which must be optimal for a productive interaction with the receptor.

In various analogs, this linker is modified. For instance, in the GPR34 antagonist series, the core is a 3-phenylpropanoic acid, where the phenyl group is directly attached to the C3 position of the propanoic acid chain. nih.gov In other related structures, such as agonists for the free fatty acid receptor 1 (GPR40), ether linkages have been incorporated into the main scaffold, as seen in 3-(4-aryloxyaryl)propanoic acids. nih.gov These modifications suggest that while the simple ethyl linker of a standard propanoic acid is effective, introducing features like an ether oxygen can alter the molecule's conformational flexibility and polarity, which can be exploited to fine-tune activity and selectivity for different receptors. The primary function of the linker is to position the terminal groups appropriately in the binding pocket to maximize interactions.

Role of the Propanoic Acid Moiety in Target Binding and Pharmacophore Development

The propanoic acid moiety, and specifically its terminal carboxyl group, is a quintessential pharmacophoric feature for many arylpropionic acid derivatives. nih.govnih.gov This acidic group is typically ionized at physiological pH, forming a carboxylate anion. This anion is crucial for forming strong, charge-based interactions, such as salt bridges or hydrogen bonds, with positively charged amino acid residues (e.g., arginine, lysine) or other hydrogen bond donors within the receptor's binding site. nih.gov

In the development of agonists for GPR40, the carboxylic acid moiety is an established pharmacophore present in the majority of active compounds. researchgate.nettandfonline.com Similarly, for GPR34 antagonists and EP3 receptor antagonists, the propanoic acid group is a consistent feature among potent molecules. nih.govnih.gov Docking studies on related receptors have revealed that this acidic moiety often serves as the primary anchor, locking the ligand into the binding pocket and allowing the rest of the molecule to settle into a favorable conformation. nih.gov Consequently, pharmacophore models for these targets almost invariably include a hydrogen bond acceptor or negative ionizable feature at the position corresponding to the carboxylic acid. nih.govnih.gov

Comparative SAR Studies with Related Arylpropionic Acid Derivatives

Arylpropionic acids are a privileged scaffold, and comparative analysis reveals how the same core can be adapted to target different receptors with high affinity and selectivity. While all share the arylpropionic acid motif, the specific decoration of the aryl ring and side chains determines target specificity.

For instance, GPR34 antagonists based on the (S)-3-(4-(benzyloxy)phenyl)propanoic acid scaffold achieve high potency through the addition of a 2-phenoxyacetamido group at the C2 position. nih.gov In contrast, potent GPR40 agonists have been developed from a 3-(4-aryloxyaryl)propanoic acid scaffold, where a second aryl ring is introduced via an ether linkage. nih.gov Another class, EP3 receptor antagonists, was optimized from 3-(2-aminocarbonylphenyl)propanoic acid analogs, where extensive SAR was focused on the N-alkyl substituents of the amide side chain and substitutions on the phenoxymethyl (B101242) group. nih.gov

These examples show that while the propanoic acid headgroup often serves a conserved role as a binding anchor, the SAR diverges significantly in the hydrophobic tail region. The specific architecture of the receptor's binding pocket dictates which substitutions are favorable. This allows for the development of highly selective ligands by tailoring the substituents on the arylpropionic acid core to match the unique topology of the target receptor.

| Target Receptor | Core Scaffold Example | Key SAR Focus Areas for Potency | Reference |

|---|---|---|---|

| GPR34 (Antagonist) | (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid | Substitutions on the phenoxy ring of the acetamido side-chain. | nih.gov |

| GPR40 (Agonist) | 3-(4-Aryloxyaryl)propanoic acid | Systematic replacement of the pendant aryloxy group. | nih.gov |

| EP3 (Antagonist) | 3-[2-{[(Alkyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid | Optimization of the N-alkyl side chain and substitutions on the phenyl rings. | nih.gov |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a defining role in the biological activity of many arylpropionic acid derivatives. For analogs with a chiral center, typically at the C2 position of the propanoic acid chain, activity is often confined to a single enantiomer. Research into GPR34 antagonists based on the 3-(4-(benzyloxy)phenyl)propanoic acid scaffold specifically identified the (S)-enantiomer as the active form. nih.govresearchgate.net

This stereoselectivity arises because the receptor's binding site is itself a chiral environment, composed of L-amino acids. The three-dimensional arrangement of functional groups in the (S)-enantiomer allows for a precise and optimal fit within the binding pocket, maximizing key interactions. The corresponding (R)-enantiomer, being a mirror image, cannot achieve the same complementary fit, and its functional groups may be misaligned with their intended interaction points or may introduce steric clashes, leading to significantly lower or no activity. This principle is a well-established phenomenon in medicinal chemistry, famously observed in NSAIDs like ibuprofen (B1674241) and naproxen, where the (S)-enantiomer is responsible for the therapeutic effect. Therefore, controlling the stereochemistry is a critical aspect of designing potent and selective ligands in this chemical class.

Pharmacokinetic and Distribution Aspects in Animal Models for Research Purposes

Absorption and Bioavailability Profiles in Preclinical Species (General Propanoic Acid Research)

Propanoic acid itself is rapidly absorbed from the gastrointestinal tract. drugbank.com However, the absorption and bioavailability of its derivatives are heavily influenced by their physicochemical properties. For many propanoic acid derivatives, such as common non-steroidal anti-inflammatory drugs (NSAIDs), oral absorption is generally efficient in preclinical species like rats and dogs. nih.gov

Preclinical bioavailability studies in species like rats and dogs are crucial for determining how these competing factors influence the extent of absorption. nih.gov These studies typically compare plasma concentrations after oral and intravenous administration. For reference, the table below shows pharmacokinetic parameters for other well-known propanoic acid derivatives in rats, illustrating the typical range of values seen for this class of compounds.

| Compound | Dose (mg/kg, oral) | Tmax (h) | Cmax (µg/mL) | Bioavailability (%) | Species |

| Ibuprofen (B1674241) | 20 | ~1.5 | ~50 | >80 | Rat |

| Naproxen | 10 | ~4.0 | ~70 | ~100 | Rat |

| Fenoprofen | 10 | ~1.0 | ~65 | ~100 | Rat |

| This table presents generalized data for illustrative purposes and may not reflect specific study conditions. |

Metabolic Pathways and Metabolite Identification in Animal Systems (General Propanoic Acid Research)

The metabolism of propanoic acid and its derivatives in animal tissues is extensive. The parent molecule, propionic acid, is converted to propionyl-CoA, which then enters the citric acid cycle as succinyl-CoA. nih.govnih.gov This is a fundamental energy-producing pathway. researchgate.netcreative-proteomics.com

For a complex derivative like 3-(4-(Benzyloxy)phenethoxy)propanoic acid, several metabolic transformations are anticipated in animal systems:

O-Dealkylation: The ether linkages (both benzyloxy and phenethoxy) are likely sites for enzymatic cleavage by cytochrome P450 (CYP450) enzymes in the liver. This would yield phenolic metabolites and corresponding aldehydes.

Aromatic Hydroxylation: The phenyl rings are susceptible to hydroxylation, another common CYP450-mediated reaction, to form more polar metabolites that are easier to excrete.

Glucuronidation: The carboxylic acid group is a prime target for phase II conjugation with glucuronic acid. This process forms a more water-soluble acyl glucuronide, which is a major pathway for the elimination of many carboxylic acid-containing drugs.

Beta-Oxidation: The propanoic acid side chain could potentially undergo shortening via beta-oxidation, similar to fatty acid metabolism. drugbank.com

Identifying the specific metabolites would require in vivo studies in animal models (e.g., rats, mice, or monkeys) with subsequent analysis of plasma, urine, and feces using high-resolution mass spectrometry. nih.gov

Tissue Distribution Patterns in Preclinical Animal Models (General Propanoic Acid Research)

Following absorption, the distribution of a compound throughout the body is governed by its affinity for plasma proteins and its ability to permeate into different tissues. Research on propionic acid shows that after administration, radioactivity is found in various tissues including the skin, liver, intestine, and adipose tissue. drugbank.com

Given its high lipophilicity, this compound is expected to have a high volume of distribution and may readily partition into tissues, particularly those with high lipid content like adipose tissue. nih.gov Many propanoic acid derivatives that act as NSAIDs are known to distribute into inflammatory tissues. najah.edu

Plasma protein binding is another critical factor. High binding to proteins like albumin restricts the amount of free drug available to distribute into tissues and exert a biological effect. The extent of protein binding for this compound would need to be determined experimentally in the plasma of relevant preclinical species.

| Parameter | Expected Characteristic for a Lipophilic Acid | Rationale |

| Plasma Protein Binding | High (>90%) | Lipophilic and acidic moieties promote binding to albumin. |

| Volume of Distribution (Vd) | Large | High lipophilicity facilitates movement from blood into tissues. |

| Key Distribution Sites | Liver, Adipose Tissue, Highly Perfused Organs | The liver is the primary site of metabolism; adipose tissue accumulates lipophilic compounds. drugbank.com |

Consideration of In Vivo Stability

The in vivo stability of this compound is a critical determinant of its pharmacokinetic profile and duration of action. Stability is primarily influenced by metabolic processes in the liver and plasma.

Metabolic Stability: The compound's stability in the presence of liver microsomes or hepatocytes from different species (mouse, rat, dog, human) would provide an initial assessment of its metabolic clearance. nih.gov The ether linkages are potential points of metabolic vulnerability. Cleavage of these bonds by hepatic enzymes would represent the primary metabolic pathway, leading to a shorter half-life.

Plasma Stability: The stability of compounds in plasma is also important, as esterase enzymes present in blood can hydrolyze certain functional groups. nih.gov While the ether bonds in this molecule are generally more stable than ester bonds, assessing plasma stability is a standard part of preclinical profiling. nih.gov Unstable compounds often exhibit rapid clearance and a short half-life, which can limit their utility. nih.gov A compound with high metabolic clearance in preclinical species is often predicted to have high clearance in humans. nih.gov

Future Directions and Academic Research Perspectives for 3 4 Benzyloxy Phenethoxy Propanoic Acid

Refinement of Synthetic Strategies for Scalability and Efficiency

The transition of a promising compound from laboratory-scale synthesis to viable candidate for extensive preclinical and clinical evaluation hinges on the development of a scalable, efficient, and robust synthetic route. For derivatives of 3-(4-(Benzyloxy)phenethoxy)propanoic acid, future research will likely focus on optimizing existing synthetic pathways and exploring novel methodologies.

Catalytic Methods: Employing advanced catalytic systems, such as transition-metal catalysis for carbon-carbon and carbon-oxygen bond formation, can offer higher yields and selectivity under milder conditions, reducing waste and energy consumption.

Flow Chemistry: The use of continuous flow reactors instead of traditional batch processing can enhance safety, improve reaction control, and allow for easier scaling. This methodology is particularly advantageous for reactions that are exothermic or require precise temperature management.

Greener Solvents and Reagents: A move towards more environmentally benign solvents and reagents will be crucial for sustainable large-scale production, minimizing the environmental impact of the synthetic process.

By focusing on these areas, chemists can develop a manufacturing process that is not only economically viable but also consistent and environmentally responsible, facilitating the broader investigation of this compound and its derivatives.

Advanced Structural Modifications for Enhanced Biological Selectivity

Achieving high selectivity for a specific biological target is paramount in drug discovery, as it minimizes off-target effects and enhances the therapeutic window. For this compound, future research will concentrate on systematic structural modifications guided by detailed structure-activity relationship (SAR) studies.

Recent research on a closely related analog, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has identified it as a new class of G protein-coupled receptor 34 (GPR34) antagonists. nih.gov SAR studies in that context revealed that specific modifications led to a significant increase in potency and selectivity. researchgate.netnih.gov Building on this, future modifications to the this compound scaffold could explore:

The Phenoxyethyl Group: Altering the substitution pattern on the terminal phenyl ring of the phenoxyethyl moiety or replacing the ring with other aromatic or heterocyclic systems could fine-tune binding interactions within the target's active site.

The Benzyloxy Group: The benzyloxy substituent on the central phenyl ring is a key feature. Modifications, such as introducing electron-withdrawing or electron-donating groups on its phenyl ring or changing its length and flexibility, could modulate target affinity and selectivity.

The Propanoic Acid Chain: The carboxylic acid moiety is often crucial for interaction with receptors, particularly GPCRs. researchgate.net Esterification to create prodrugs or replacement with bioisosteres (e.g., tetrazoles) could improve pharmacokinetic properties while maintaining biological activity. Introducing substituents along the ethyl chain could also impose conformational constraints, potentially locking the molecule into a more active binding pose.

A systematic approach, where single, well-defined changes are made to the parent structure, will be essential. The biological activity of each new analog would be tested to build a comprehensive SAR profile, guiding the design of compounds with superior selectivity for their intended target.

| Structural Modification Area | Potential Changes | Objective |

| Phenoxyethyl Moiety | Substitution on terminal ring; replacement with heterocycles. | Fine-tune binding interactions; improve target affinity. |

| Benzyloxy Group | Substitution on phenyl ring; alter linker length/flexibility. | Modulate target selectivity and potency. |

| Propanoic Acid Chain | Prodrug formation (esters); bioisosteric replacement; substitution. | Enhance pharmacokinetic properties; impose conformational constraints. |

Integration of Computational Chemistry in Lead Optimization and Target Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the journey from an initial "hit" to a fully optimized lead compound. ijpsjournal.com For this compound, integrating computational approaches can rationalize experimental findings and guide future research with greater precision.

Lead Optimization: The process of refining a molecule's potency, selectivity, and pharmacokinetic properties can be significantly enhanced by computational methods. ijpsjournal.comzenodo.org

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features of existing analogs with their biological activity, QSAR can predict the potency of novel, yet-to-be-synthesized derivatives. ijpsjournal.com This allows researchers to prioritize the most promising candidates for synthesis, saving time and resources.

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking simulations can predict how different analogs of this compound bind within the active site. ijpsjournal.com These simulations provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern affinity and can be used to design modifications that strengthen these interactions. Docking studies have been successfully used to confirm the binding affinity of other complex molecules. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound-target complex over time, offering a more realistic view of binding stability and the influence of solvent. ijpsjournal.com

Target Prediction: Beyond optimizing activity against a known target, computational methods can help identify new potential targets for this compound.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of features necessary for biological activity. The pharmacophore of this compound can be used to screen large databases of biological targets to find other proteins that it might bind to.

Reverse Docking/Virtual Screening: The structure of the compound can be computationally screened against a library of known protein structures. This "reverse" approach can identify unexpected "hits," suggesting potential new therapeutic applications. The para-substituted phenyl propionic acid scaffold, for example, is a known structural motif for GPR40 agonists, and computational screening could reveal other receptors that recognize this common structure. researchgate.net

The synergy between computational prediction and empirical testing is revolutionizing lead optimization, allowing for a more rational and efficient exploration of chemical space. ijpsjournal.com

Exploration of Novel Therapeutic Applications Beyond Current Analog Research

While initial studies on close analogs of this compound have pointed towards applications in neuropathic pain (via GPR34 antagonism) and potentially type 2 diabetes (via GPR40 agonism), the core structure may hold promise in entirely different therapeutic areas. researchgate.netnih.gov Future research should explore these novel avenues.

Oncology and Inflammation: The GPR34 receptor, a target of a known analog, is linked to signaling pathways such as PI3K/Akt and NF-κB. researchgate.net These pathways are fundamental in cell proliferation, survival, and inflammation and are often dysregulated in cancer and chronic inflammatory diseases. researchgate.netnih.gov Therefore, modulators of GPR34, including derivatives of this compound, could be investigated as potential anti-cancer or anti-inflammatory agents. The PI3K/Akt pathway is a well-established target in cancer therapy, suggesting that compounds affecting this cascade warrant further investigation. nih.gov

Infectious Diseases: The propanoic acid scaffold is present in various molecules with diverse biological activities. Notably, recent studies have shown that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit potent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens, including MRSA and Candida auris. mdpi.comnih.gov This suggests that the this compound core could serve as a template for developing a new class of antimicrobial agents, a critical need in an era of rising antibiotic resistance.

Neurodegenerative and Myelin-Related Disorders: G protein-coupled receptors are implicated in a wide array of central nervous system functions. The orphan GPCR, GPR17, for which propanoic acid derivatives have been developed as agonists, is involved in myelin repair. researchgate.net This opens the possibility that analogs of this compound could be screened against targets like GPR17 to assess their potential in treating diseases such as multiple sclerosis or aiding recovery from spinal cord injury.

A broad-based screening approach, testing the compound and its derivatives against a diverse panel of biological targets, could uncover unexpected activities and significantly expand its therapeutic potential.

Development of Advanced Analytical Techniques for Biological Matrix Quantification

To understand the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound, it is essential to develop highly sensitive and specific analytical methods for its quantification in complex biological matrices like plasma, blood, and tissue. nih.gov The current gold standard for this type of bioanalysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). ipp.ptsemanticscholar.org

Future work in this area will focus on creating and validating a robust LC-MS/MS method. The key steps and considerations include:

Sample Preparation: Developing an efficient extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the compound from the complex biological matrix is the first critical step. This is necessary to remove interfering substances like proteins and salts that can suppress the instrument's signal. nih.gov

Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) system would be optimized to achieve a sharp, symmetrical peak for the analyte, separating it from any endogenous matrix components in a short amount of time.

Mass Spectrometric Detection: A tandem mass spectrometer, likely a triple quadrupole, would be used for detection. The instrument would be tuned to monitor a specific precursor-to-product ion transition for the compound in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. ipp.pt

The developed method must undergo rigorous validation to ensure its reliability, in line with regulatory guidance.

| Validation Parameter | Description | Importance |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | Ensures the signal is from the compound of interest and not from matrix interference. |

| Accuracy | The closeness of the measured concentration to the true concentration. | Confirms the correctness of the quantitative results. |

| Precision | The degree of scatter or agreement between a series of measurements. | Demonstrates the reproducibility of the method. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. ipp.pt | Determines the lower boundary of the method's useful range, crucial for pharmacokinetic studies. |

| Stability | Assessment of the analyte's stability in the biological matrix under various conditions (e.g., freeze-thaw cycles, long-term storage). | Ensures that the measured concentration reflects the actual concentration at the time of sampling. |

| Matrix Effect | The influence of co-eluting, undetected matrix components on the ionization of the analyte. | Identifies and corrects for any signal suppression or enhancement caused by the biological matrix. |

The development of such a validated analytical method is a prerequisite for any meaningful in vivo studies, providing the critical data needed to understand how the compound behaves in a biological system. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 3-(4-(Benzyloxy)phenethoxy)propanoic acid, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step organic reactions, including alkylation, ester hydrolysis, and protection/deprotection strategies. Key steps include:

- Benzyloxy group introduction : Use benzyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF) to protect phenolic hydroxyl groups .

- Propanoic acid chain elongation : Employ Michael addition or nucleophilic substitution with ethyl/methyl propanoate derivatives, followed by hydrolysis using LiOH in THF/water mixtures to yield the carboxylic acid .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for high-purity isolation .

Optimization focuses on solvent selection, reaction temperature (often 50–80°C), and catalyst choice (e.g., DMAP for ester coupling) to minimize side products .

Basic: How should researchers characterize the structural integrity of this compound?

Structural validation requires a combination of analytical techniques:

- NMR spectroscopy : Confirm the benzyloxy group (δ 4.9–5.1 ppm for -OCH₂Ph), phenethoxy chain (δ 3.4–3.8 ppm for -OCH₂CH₂-), and propanoic acid (δ 2.5–2.8 ppm for CH₂COOH) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 257.1 for C₁₆H₁₆O₃) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>97% as per commercial standards) .

Basic: What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Exposure control : Monitor airborne concentrations; avoid skin contact due to potential irritancy (data gaps exist, so assume precaution) .

- Waste disposal : Neutralize acidic residues before disposal and adhere to institutional guidelines for organic waste .

Advanced: How does stereochemistry influence the biological activity of this compound, and how can enantiomeric purity be ensured?

The compound’s phenethoxy chain may introduce chiral centers during synthesis. Enantiomeric impurities (>2%) can drastically alter bioactivity, as seen in related fluorophenylpropanoic acid derivatives . Methods to ensure purity:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol eluents .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) during key coupling steps to control stereochemistry .

Biological assays (e.g., enzyme inhibition) should include both enantiomers to validate structure-activity relationships .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Impurity profiles : Trace benzyl chloride (from incomplete deprotection) can inhibit enzymes non-specifically. Use LC-MS to identify contaminants .

- Assay conditions : Varying pH or ionic strength (e.g., in receptor-binding assays) may affect protonation of the carboxylic acid group. Standardize buffer systems (e.g., PBS at pH 7.4) .

- Cell line variability : Test activity across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out model-specific effects .

Advanced: What strategies are effective for studying this compound’s interactions with biomolecules?

- Molecular docking : Use software like AutoDock Vina to predict binding to targets (e.g., COX-2 or PPARγ), guided by the benzyloxy group’s hydrophobicity .

- Surface plasmon resonance (SPR) : Immobilize the compound on sensor chips to measure real-time binding kinetics with proteins .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with serum albumin or DNA .

Advanced: How does this compound compare structurally and functionally to its analogs?

A comparative analysis of analogs reveals key differences:

Advanced: What methodologies assess this compound’s metabolic stability in preclinical studies?

- Liver microsome assays : Incubate with human/rat liver microsomes (37°C, NADPH cofactor) and quantify remaining compound via LC-MS/MS .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to evaluate drug-drug interaction risks .

- Plasma stability tests : Monitor degradation in plasma (37°C, 1–24 hours) to estimate half-life .

Advanced: How can researchers design SAR studies for derivatives of this compound?

Structure-activity relationship (SAR) studies should systematically modify:

- Benzyloxy group : Replace with methoxy, nitro, or trifluoromethoxy groups to alter electron density and steric effects .

- Propanoic acid chain : Introduce methyl branches or α,β-unsaturation to modulate rigidity and acidity .

- Phenethoxy linker : Vary chain length (e.g., ethoxy vs. propoxy) to optimize target engagement .

Screen derivatives in dose-response assays (IC₅₀ determinations) and correlate with computational descriptors (e.g., logP, polar surface area) .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2 equivalents of benzyl bromide) and reaction time to minimize di-alkylated side products .

- Cost-effective reagents : Substitute expensive catalysts (e.g., Pd/C for hydrogenolysis) with cheaper alternatives (e.g., Zn/HCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.